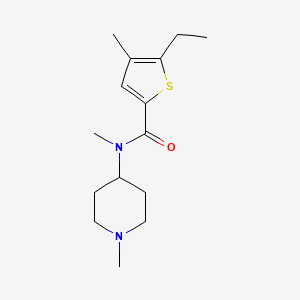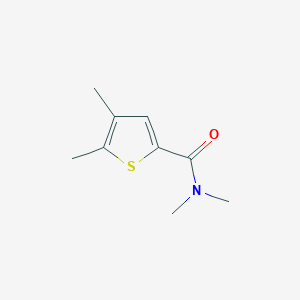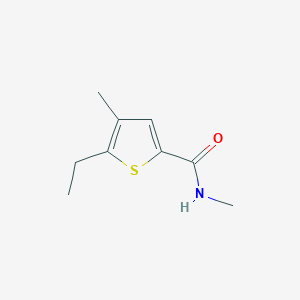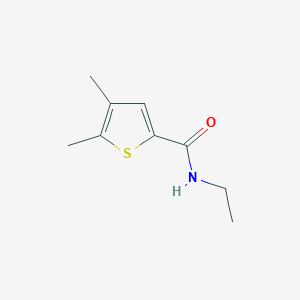![molecular formula C15H17N3O B7500331 N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPCC is a cyclopropane-containing compound that has been shown to have a range of biological effects.
作用機序
The exact mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide is not fully understood. However, it has been shown to act on the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. This inhibition leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes this compound a useful tool for studying the inflammatory response in vitro. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases. Another area of interest is its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
合成法
The synthesis of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide involves the reaction of 5-methyl-2-(4-methylphenyl)pyrazole with cyclopropanecarbonyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological effects, including anti-inflammatory and analgesic properties. This compound has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-3-7-13(8-4-10)18-14(9-11(2)17-18)16-15(19)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDGAILHUVNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)




